N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a compound that features a 1,2,4-oxadiazole ring, a benzenesulfonamide group, and a methyl substituent. The 1,2,4-oxadiazole ring is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients with various therapeutic focuses
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that the 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The compound might act as a bidentate ligand coordinating through the nitrogen atom .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various pathways, including those related to cancer therapy, age-related diseases, antimicrobials, and more .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient one-pot synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups . The reaction scope includes various amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole ring or the benzenesulfonamide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the benzenesulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols .
Scientific Research Applications
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-oxadiazole derivatives, such as:
- 2-(1,2,4-oxadiazol-5-yl)anilines
- 5-(3-chlorobenzyl)-1,3,4-oxadiazol-2-yl derivatives
- 3-(4-chlorophenyl)-5-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl-1,2,4-oxadiazole .
Uniqueness
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is unique due to its specific combination of the 1,2,4-oxadiazole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-8-12-10(16-13-8)7-11-17(14,15)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUGQHDJGVIGAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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